The synthesis of remifentanil involves several key steps, typically starting from norcarfentanil hydrochloride as a precursor. Recent methodologies have focused on continuous flow synthesis techniques that enhance efficiency and yield.
Remifentanil has a complex molecular structure characterized by the following features:
The trifluoroacetate salt form enhances the solubility and stability of remifentanil, making it more effective in clinical settings .
Remifentanil undergoes several important chemical reactions:
Remifentanil acts primarily as an agonist at the mu-opioid receptors in the central nervous system:
The mechanism involves modulation of neurotransmitter release and alteration of neuronal excitability, contributing to its potent analgesic effects.
Remifentanil exhibits several notable physical and chemical properties:
These properties are critical for ensuring that remifentanil maintains efficacy throughout its use in clinical settings.
Remifentanil has diverse applications primarily within medical fields:
Remifentanil acid (RA), designated chemically as 3-(4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine)propanoic acid, is the primary metabolite of the ultra-short-acting opioid agonist remifentanil. Its trifluoroacetate (TFA) salt derivative enhances stability for analytical purposes. Structurally, RA arises from enzymatic hydrolysis of remifentanil’s methyl ester moiety via nonspecific blood and tissue esterases, yielding a carboxylic acid group at the propanoic acid terminus [1] [5]. The TFA salt form incorporates a trifluoroacetate counterion protonating RA’s tertiary amine (piperidine nitrogen), forming a stable crystalline complex ideal for isolation and characterization [9].
Key structural features confirmed via spectroscopic methods include:
Table 1: Structural Comparison of Remifentanil and Remifentanil Acid Trifluoroacetate Salt
Property | Remifentanil | Remifentanil Acid (TFA Salt) |
---|---|---|
Molecular Formula | C₂₀H₂₈N₂O₅ | C₂₀H₂₇N₂O₅·C₂F₃O₂ |
Molecular Weight (g/mol) | 376.45 | 502.47 |
Ionization State | Tertiary amine (basic) | Quaternary ammonium salt |
Key Functional Groups | Methyl ester, piperidine | Carboxylic acid, protonated piperidine |
MS [M+H]⁺ (m/z) | 377.2 | 361.2 (free acid) |
The synthesis of remifentanil acid TFA salt follows a two-step pathway: (1) hydrolysis of remifentanil to RA, and (2) salt formation with trifluoroacetic acid.
Step 1: HydrolysisRemifentanil undergoes esterolysis under alkaline conditions:
Step 2: Salt FormationRA free acid is acidified and reacted with TFA:
Table 2: Synthetic Protocol for RA-TFA Salt Derivatization
Step | Reaction | Key Parameters | Yield |
---|---|---|---|
1 | Alkaline hydrolysis | 0.1N NaOH, 37°C, 45 min, pH 9.5 | 95% |
2 | TFA salt formation | 1.1 eq. TFA in MeCN, 0°C, 2 h | 88% |
Crystallization | Acetone/H₂O (4:1), -20°C, 12 h | 99% purity |
Critical parameters include pH control during hydrolysis (prevents amide bond cleavage) and stoichiometric TFA (avoids hygroscopic residues) [9].
RA-TFA salt exhibits distinct physicochemical behavior driven by its ionized state:
Degradation kinetics studies reveal:
Table 3: Stability of RA Under Varying Conditions
Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) | Major Degradant |
---|---|---|---|
pH 2.0 (HCl), 25°C | 0.002 | 346 h | None detected |
pH 7.4 (buffer), 25°C | 0.185 | 3.7 h | N-despropanoic acid derivative |
pH 9.0 (NaOH), 25°C | 1.42 | 0.49 h | Multiple hydrolytic products |
Pharmacological Inactivity:RA exhibits negligible μ-opioid receptor affinity (Kᵢ > 10,000 nM vs. 1.2 nM for remifentanil) due to:
Pharmacokinetic Disparities:
Analytical Utility:The TFA salt enhances RA’s utility as an analytical reference standard:
Chemical Reactivity Differences:
Table 4: Functional Group-Driven Comparison of Key Properties
Property | Remifentanil | Remifentanil Acid (TFA Salt) |
---|---|---|
Key Reactivity | Ester hydrolysis (enzymatic) | Amide hydrolysis (pH-dependent) |
Ionization | Basic tertiary amine (pKₐ = 7.1) | Zwitterion (acidic carboxylate, protonated amine) |
Analytical Use | Quantification of parent drug | Metabolite tracking in renal impairment |
Receptor Binding | High μ-opioid affinity (Kᵢ = 1.2 nM) | Negligible affinity (Kᵢ > 10,000 nM) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7